Pentacarboxylporphyrin I is derived from porphyrin precursors through specific synthetic pathways. It is classified as a carboxylated porphyrin due to the presence of multiple carboxylic acid functional groups that enhance its solubility and reactivity in biological systems. The compound can be synthesized from simpler porphyrins through various chemical modifications, making it a versatile candidate for research and application in medicinal chemistry and materials science.
The synthesis of Pentacarboxylporphyrin I typically involves the following methods:
The synthesis often requires controlled conditions to ensure the stability of the porphyrin ring during modification. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring that impurities are minimized and the desired compound is obtained in high yield.
Pentacarboxylporphyrin I has a complex molecular structure characterized by a porphyrin core with five carboxylic acid substituents. The structural formula can be represented as follows:
Pentacarboxylporphyrin I participates in various chemical reactions, including:
Reactivity studies often utilize spectroscopic techniques such as ultraviolet-visible spectroscopy to monitor changes in absorption spectra upon reaction with different substrates or under varying light conditions.
Pentacarboxylporphyrin I exerts its biological effects primarily through its interaction with light. Upon excitation by specific wavelengths of light, it generates reactive oxygen species that can induce apoptosis in targeted cells. This mechanism is particularly relevant in cancer treatment applications where selective targeting of tumor cells is desired.
Studies have shown that the efficiency of reactive oxygen species generation correlates with the concentration of Pentacarboxylporphyrin I and the intensity of light exposure used during treatment.
Pentacarboxylporphyrin I has several scientific uses:
Pentacarboxylporphyrin I (C₃₇H₃₈N₄O₁₀, MW 698.73 g/mol) belongs to the isomer class I porphyrins, characterized by a symmetric arrangement of five carboxyl groups (-CH₂-CH₂-COOH) on its tetrapyrrolic macrocycle. Unlike isomer III series, which follows the physiological heme biosynthesis pathway, isomer I features symmetrical substitution at the β-pyrrolic positions (1,3,5,8 positions). Each carboxyl group extends from the porphyrin periphery via ethyl linkages, creating a hydrophilic molecular surface [2] [7]. The compound exists as a dark purple solid and exhibits pH-dependent solubility: soluble in alkaline aqueous media (pH >9.5) or strongly acidic conditions (pH <2), though acidic environments risk decarboxylation [2].
Table 1: Key Structural Features of Pentacarboxylporphyrin I
Characteristic | Description |
---|---|
Molecular Formula | C₃₇H₃₈N₄O₁₀ |
Molecular Weight | 698.73 g/mol |
Core Structure | Tetrapyrrolic macrocycle (porphine) |
Substituents | 5 x -CH₂-CH₂-COOH groups |
Isomer Type | Type I (symmetrical) |
Solubility Profile | Alkaline aqueous media (pH>9.5); acidic media (pH<2) with degradation risk |
The IUPAC name systematically designates the carboxylate positions: 3,8,13,17,18-Pentakis(carboxyethyl)-2,7,12,17-tetramethylporphyrin. However, the trivial name "Pentacarboxylporphyrin I" predominates in clinical and biochemical literature. The Roman numeral "I" specifies the isomer type, distinguishing it from the biologically prevalent type III isomers. This distinction is critical, as type I isomers lack physiological utility in heme biosynthesis and accumulate only in pathological conditions like congenital erythropoietic porphyria [3] [5].
Classical syntheses employ the Adler-Longo reaction, which condenses pyrroles with aldehydes under acidic conditions. For Pentacarboxylporphyrin I, pentacarboxylic porphyrinogens are first generated via partial decarboxylation of hexa- or hepta-carboxylic porphyrin III precursors. Subsequent oxidation yields the aromatic porphyrin. These routes face challenges in regioselectivity, often yielding isomer mixtures requiring rigorous HPLC purification [1]. Electrochemical detection during HPLC enhances sensitivity for isolating pure isomers [1].
Emerging solvent-free techniques utilize ball milling to facilitate solid-state decarboxylation of uroporphyrin I. This approach minimizes solvent waste and improves reaction efficiency by leveraging mechanical energy to drive carboxyl group removal. The method yields Pentacarboxylporphyrin I with reduced byproduct formation compared to solution-phase reactions, though scaling remains challenging [6].
Carboxyl groups enable targeted modifications:
Porphyrins are classified by carboxyl group number, dramatically influencing solubility and diagnostic significance:
Table 2: Comparative Analysis of Key Porphyrins
Porphyrin | Carboxyl Groups | Solubility | Primary Biosynthetic Role | Pathologic Significance |
---|---|---|---|---|
Uroporphyrin I | 8 | High | None (dead-end product) | Congenital erythropoietic porphyria (CEP) |
Heptacarboxylporphyrin | 7 | Moderate | UROD substrate | Porphyria cutanea tarda (PCT) |
Pentacarboxylporphyrin I | 5 | Moderate | UROD product/CPOX substrate | CEP, PCT, heavy metal toxicity |
Coproporphyrin III | 4 | Low | CPOX substrate | Acute hepatic porphyrias |
Protoporphyrin IX | 2 | Very low | Heme precursor | Erythropoietic protoporphyria (EPP) |
Unlike uroporphyrin (8 carboxyl groups), Pentacarboxylporphyrin I exhibits reduced aqueous solubility but greater membrane permeability than its more carboxylated precursors. Unlike dicarboxyl protoporphyrin IX, it lacks metal chelation capacity under physiological conditions [5] [6].
The spatial arrangement of carboxyl groups dictates isomer formation:
Table 3: Isomer Distribution Patterns in Pathologic Conditions
Condition | Predominant Isomer Series | Key Accumulated Porphyrins |
---|---|---|
Congenital Erythropoietic Porphyria | I (symmetric) | Uro-, hepta-, hexa-, penta-carboxyl I isomers |
Porphyria Cutanea Tarda | III (asymmetric) | Uroporphyrin, heptacarboxyl III, Pentacarboxyl III |
Mercury Intoxication | III with precoproporphyrins | Pentacarboxyl III, coproporphyrin III, precoproporphyrins |
The detection of Pentacarboxylporphyrin I specifically signals type I decarboxylation, confirming CEP diagnosis when dominant over type III isomers [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7